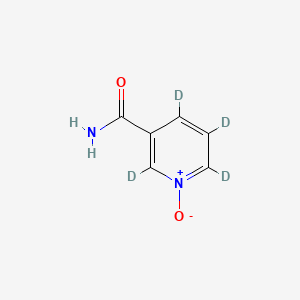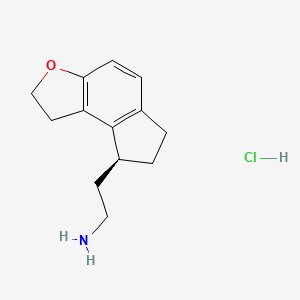
Despropionyl Ramelteon Hydrochloride
Vue d'ensemble
Description
Despropionyl Ramelteon Hydrochloride is a compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is also known by the synonym (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine .
Synthesis Analysis
The synthesis of Ramelteon, which Despropionyl Ramelteon Hydrochloride is derived from, has been achieved through a concise six-step asymmetric process from a monocyclic precursor. This process involves the use of Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation .Molecular Structure Analysis
The molecular structure of Despropionyl Ramelteon Hydrochloride consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core .Physical And Chemical Properties Analysis
Despropionyl Ramelteon Hydrochloride is a colourless oil with a melting point of 270℃ . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol .Applications De Recherche Scientifique
Scientific Research Applications of Ramelteon
Sleep Disorders and Insomnia Treatment
Ramelteon's primary application in scientific research has been its potential in treating sleep disorders, particularly insomnia. Its mechanism involves acting as a melatonergic agonist, rather than exerting a generalized central nervous system depression through GABAergic effects. This selective action makes it effective in decreasing latency to persistent sleep and increasing total sleep time without the adverse effects commonly associated with other hypnotic drugs, such as next-morning hangover effects or withdrawal symptoms. Studies have consistently shown ramelteon to be well-tolerated and effective in various doses for treating chronic insomnia, emphasizing its unique role in sleep promotion (Pandi‑Perumal et al., 2009).
Neuroprotective Potential
Emerging research has also suggested the neuroprotective potential of ramelteon and, by extension, its derivatives. This potential is based on its pharmacodynamic mechanisms, which might offer therapeutic benefits beyond sleep regulation, particularly in neurodegenerative diseases. Although conclusive evidence is still required, the hypothesis that ramelteon could contribute to neuroprotection opens an intriguing avenue for future research (Lauterbach et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of Despropionyl Ramelteon Hydrochloride are the melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .
Mode of Action
Despropionyl Ramelteon Hydrochloride is a melatonin receptor agonist . It works by mimicking melatonin, a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors .
Biochemical Pathways
The activation of the MT1 and MT2 receptors by Despropionyl Ramelteon Hydrochloride influences the regulation of circadian rhythms and synchronization of the sleep-wake cycle . Agonism of MT1 is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences regulation of circadian rhythms .
Pharmacokinetics
Despropionyl Ramelteon Hydrochloride is rapidly absorbed at all dose levels, with a time to peak concentration of less than 1 hour . It demonstrates reasonably good dose proportionality as indicated by area under the curve (AUC) and peak concentration (Cmax) values, with elimination half-lives being independent of dose . It undergoes extensive first-pass metabolism . Up to 84% of the orally administered dose was recovered in the urine .
Result of Action
The result of Despropionyl Ramelteon Hydrochloride’s action is the induction of sleepiness and the regulation of circadian rhythms . This leads to an increase in sleep propensity and the synchronization of the sleep-wake cycle .
Action Environment
The action of Despropionyl Ramelteon Hydrochloride can be influenced by various environmental factors. For instance, patients with mild or moderate hepatic impairment experience a 4-fold or 10-fold increase in exposure to the compound, respectively . This suggests that liver function can significantly impact the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRBVFJPGFTDDU-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335307 | |
| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Despropionyl Ramelteon Hydrochloride | |
CAS RN |
196597-80-5 | |
| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



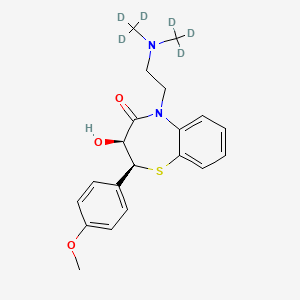

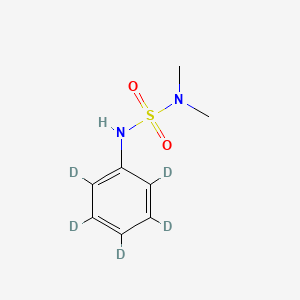
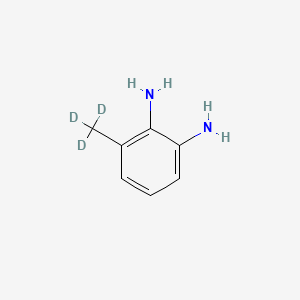

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)
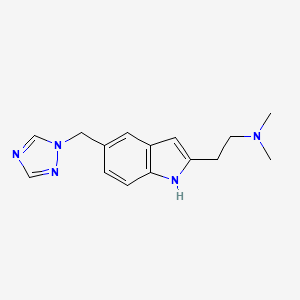
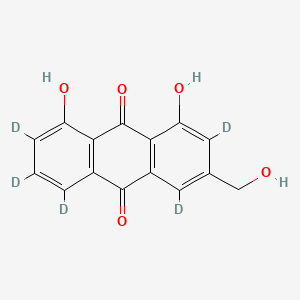
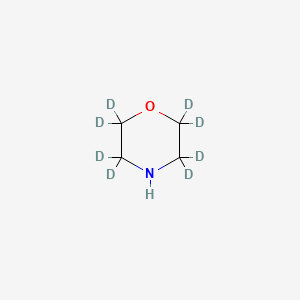
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)
![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)

